Lipophilicity Window: 1-Butyl-4-chloropiperidine Occupies a Strategically Intermediate LogP Between N-Methyl and N-Benzyl Analogs
The experimentally validated (ACD/LogP) and independently computed (ChemSrc, XLogP3) logP values for the N-alkyl-4-chloropiperidine series reveal a monotonic increase with N-alkyl chain length: 4-chloropiperidine (logP 1.31), 1-ethyl-4-chloropiperidine (logP 1.65–1.80), 1-butyl-4-chloropiperidine (logP 2.43), and 1-benzyl-4-chloropiperidine (logP 2.83) . 1-Butyl-4-chloropiperidine therefore delivers a ΔlogP of +1.12 over unsubstituted 4-chloropiperidine and −0.40 relative to the N-benzyl analog. This ~0.4–0.5 log unit gap between the N-butyl and N-benzyl derivatives is critical in medicinal chemistry, where each 0.5 logP unit increment approximately doubles membrane permeability while also potentially increasing metabolic liability [1]. The N-n-butyl group uniquely avoids both the metabolic vulnerability of the N-benzyl group (CYP450-mediated benzylic oxidation) and the insufficient lipophilicity of the N-methyl/ethyl variants.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.43 (ChemSrc XLogP3); ACD/LogP ~2.47 (estimated from tert-butyl analog ChemSpider data) |
| Comparator Or Baseline | 4-Chloropiperidine: LogP 1.31; 1-Ethyl-4-chloropiperidine: LogP 1.65–1.80; 1-Benzyl-4-chloropiperidine: LogP 2.83; 1-tert-Butyl-4-chloropiperidine: ACD/LogP 2.47 |
| Quantified Difference | ΔLogP = +1.12 (vs. 4-chloropiperidine); ΔLogP = +0.63–0.78 (vs. N-ethyl); ΔLogP = −0.40 (vs. N-benzyl); ΔLogP ≈ 0 (vs. N-tert-butyl, but with distinct conformational flexibility—see Evidence Item 2) |
| Conditions | Data sourced from ChemSrc (XLogP3), ChemSpider (ACD/Labs Percepta v14.00), and Chem960 database entries; values are computed rather than shake-flask experimental measurements. |
Why This Matters
Procurement of the N-butyl variant enables medicinal chemists to access an intermediate lipophilicity window that is unavailable with the shorter-chain N-methyl/ethyl analogs and metabolically cleaner than the N-benzyl derivative, directly impacting lead optimization decisions.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. (Establishes the quantitative relationship between logP increments and permeability/metabolic stability.) View Source
